BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Labeling
Proteins with AF 555 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213

These application notes provide detailed protocols for the covalent labeling of proteins with
Alexa Fluor™ 555 (AF 555) azide. This process is achieved through a bioorthogonal reaction
known as "click chemistry," specifically the copper(l)-catalyzed azide-alkyne cycloaddition
(CuAAC). This method allows for the highly specific and efficient labeling of proteins that have
been pre-modified to contain an alkyne group.

Introduction

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems
without interfering with native biochemical processes.[1] Click chemistry, a key example of
bioorthogonal ligation, involves the reaction between an azide and an alkyne to form a stable
triazole linkage.[1][2][3] This methodology is particularly advantageous for labeling proteins in
complex biological mixtures due to its high selectivity and biocompatibility.[1][4][5]

Labeling proteins with AF 555, a bright and photostable fluorescent dye, enables researchers
to visualize, track, and quantify proteins in various applications, including fluorescence
microscopy, flow cytometry, and western blotting.[6] The protocol described herein involves a
two-step process: first, the introduction of an alkyne group into the target protein, and second,
the click reaction with AF 555 azide.
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Table 1: Key Reagents and Recommended

: ions for CUAAC L abeli

Stock Final

Reagent . . Purpose
Concentration Concentration

Alkyne-Modified ] Target molecule for

) 1-5 mg/mL Variable )

Protein labeling

AF 555 Azide 1-10 mM in DMSO 2-40 uM Fluorescent label

Copper (1) Sulfate ) Source of copper
20-100 mM in water 50-100 pM

(CuS04) catalyst[2][3]

) ) Stabilizes the Cu(l)
Ligand (e.g., THPTA) 100-200 mM in water 250-500 uM

catalyst[2][3]
Reducing Agent (e.g., ) Reduces Cu(ll) to the
. 100-300 mM in water 2.5-5 mM )
Sodium Ascorbate) active Cu(l) state[2][3]

Table 2: Typical Reaction Parameters for CUAAC Protein
Labeling

Parameter Recommended Condition Notes

Longer incubation may

Reaction Time 15-60 minutes[2][3] ) o
improve efficiency.[7]
Temperature Room Temperature Avoid direct sunlight.[8]
The reaction is largely pH-
pH 4-11 _ N geyp
insensitive.[1][5]
Buffers containing primary
Bt PBS or other amine-free amines (e.g., Tris) can interfere
uffer
buffers with some alkyne modification

strategies.[6]

Experimental Protocols
Protocol 1: Introduction of Alkyne Groups into a Protein

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://broadpharm.com/protocol_files/azide_alkyne_click_chemistry
http://www.confluore.com/usr/uploads/3/202009/2Click%20Chemistry%20Protocols.pdf
https://broadpharm.com/protocol_files/azide_alkyne_click_chemistry
http://www.confluore.com/usr/uploads/3/202009/2Click%20Chemistry%20Protocols.pdf
https://broadpharm.com/protocol_files/azide_alkyne_click_chemistry
http://www.confluore.com/usr/uploads/3/202009/2Click%20Chemistry%20Protocols.pdf
https://broadpharm.com/protocol_files/azide_alkyne_click_chemistry
http://www.confluore.com/usr/uploads/3/202009/2Click%20Chemistry%20Protocols.pdf
https://vectorlabs.com/app/uploads/2025/06/Cell-Lysata-Labeling-rev2.pdf
https://abberior.rocks/expertise/protocols/protein-labeling-protocol/
https://www.lumiprobe.com/click-chemistry
https://www.interchim.fr/ft/C/ClickC.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0019835_AlexaFluor_ProteinLabelingKits_UG.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

To label a protein with an azide-functionalized dye, the protein must first be modified to contain

an alkyne group. This can be achieved through various methods, including the use of amine-

reactive alkyne-NHS esters that target lysine residues.

Materials:

Purified protein in an amine-free buffer (e.g., PBS)

Alkyne-NHS ester (e.g., a DBCO-NHS ester for strain-promoted click chemistry or a simple
alkyne for CUAAC)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
DMSO (for dissolving the alkyne-NHS ester)

Purification column (e.g., Sephadex G-25)[9]

Procedure:

Protein Preparation: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free
buffer. If the protein is in a buffer containing primary amines like Tris, it must be dialyzed
against a suitable buffer such as PBS.[6]

Prepare Alkyne-NHS Ester Stock Solution: Dissolve the alkyne-NHS ester in DMSO to a
concentration of 10 mg/mL.

Reaction Setup:
o Adjust the pH of the protein solution to 8.0-9.0 by adding 1 M sodium bicarbonate.[9]

o Add the desired molar excess of the alkyne-NHS ester to the protein solution. A starting
point is a 10 to 20-fold molar excess.[9]

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

[9]

Purification: Remove the unreacted alkyne-NHS ester using a desalting column (e.g.,
Sephadex G-25) according to the manufacturer's instructions.[9] The purified alkyne-
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modified protein is now ready for labeling with AF 555 azide.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC) Labeling

This protocol describes the labeling of an alkyne-modified protein with AF 555 azide using a
copper catalyst.

Materials:

Alkyne-modified protein (from Protocol 1)

e AF 555 azide

o Copper (Il) Sulfate (CuS0O4) stock solution (e.g., 20 mM in water)[2][7]

 Ligand stock solution (e.g., 100 mM THPTA in water)[2][7]

» Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)[2]

[7]

e PBS buffer (pH 7.4)

Purification supplies (e.g., spin column or dialysis cassette)

Procedure:

o Prepare the Click Reaction Cocktail: In a microfuge tube, combine the following reagents in
order:

o Alkyne-modified protein solution

o AF 555 azide (to a final concentration of 20-100 uM)

o Ligand (e.g., THPTA) to a final concentration of 250-500 pM.[2] Vortex briefly.

o CuSO04 to a final concentration of 50-100 uM.[2] Vortex briefly.
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« Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final
concentration of 2.5-5 mM to initiate the click reaction.[2] Vortex briefly to mix.

 Incubation: Protect the reaction from light and incubate for 30-60 minutes at room
temperature.[2][3]

o Purification of the Labeled Protein:

o Remove the excess dye and reaction components by purifying the labeled protein. For
proteins larger than 4 kDa, a spin ultrafiltration vial can be used.[8] Alternatively, dialysis or
size-exclusion chromatography can be employed.

o Centrifuge the purification column to separate the labeled protein from the smaller,
unreacted components.[8]

o Determination of Labeling Efficiency: The degree of labeling can be determined by
measuring the absorbance of the protein (at 280 nm) and the dye (at ~555 nm).

o Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term
storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[10] The addition of
0.02% to 0.2% sodium azide can prevent microbial growth.[8]

Mandatory Visualizations
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Step 1: Alkyne Modification

Alkyne-NHS Ester
Purification
Amine-Reactive Labeling (Desalting Column)
Purified Protein ({7 BT, i )

Alkyne-Modified Protein

Step 2: AF 555 Azide Labeling (CuAAC)

Click Reaction
(30-60 min, RT)

CuS04 + Ligand +

Sodium Ascorbate AF 555-Labeled Protein

AF 555 Azide

Click to download full resolution via product page

Caption: Workflow for labeling a protein with AF 555 azide via CUAAC click chemistry.

Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)

An alternative to the copper-catalyzed reaction is the strain-promoted azide-alkyne
cycloaddition (SPAAC). This method does not require a cytotoxic copper catalyst and is
therefore suitable for labeling proteins in living cells.[11][12][13] In this approach, the protein is
modified with a strained alkyne, such as a dibenzocyclooctyne (DIBO or DBCO).[14] The
inherent ring strain of the alkyne allows it to react spontaneously with an azide.[13]

The labeling protocol for SPAAC is similar to CUAAC but omits the addition of the copper
sulfate, ligand, and reducing agent. The reaction between the strained alkyne-modified protein
and the azide-functionalized dye proceeds directly upon mixing.
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Caption: Logical relationship in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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